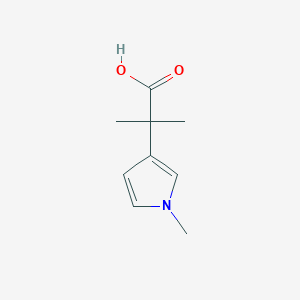
2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propanoic acid is an organic compound that features a pyrrole ring, a five-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propanoic acid typically involves the reaction of methyl vinyl ketone with a pyrrole derivative under controlled conditions. For instance, the reaction mixture is stirred for 10 minutes, followed by the dropwise addition of methyl vinyl ketone in dimethylformamide (DMF) over 20 minutes with vigorous stirring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds also contain a nitrogen heterocycle and exhibit similar biological activities.
Pyrrole derivatives: Compounds like 2,4,4-trimethoxybutan-1-amine and 2-formyl-5-methoxymethylpyrrol-1-ylpropionic acid methyl ester share structural similarities
Uniqueness
2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-methyl-2-(1-methylpyrrol-3-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO2/c1-9(2,8(11)12)7-4-5-10(3)6-7/h4-6H,1-3H3,(H,11,12) |
InChI Key |
JYEXDZLZRIHHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN(C=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


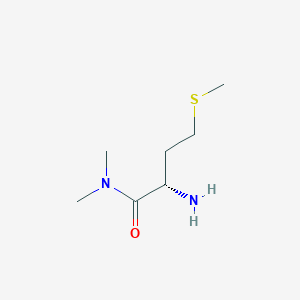
![2-Bromo-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13254416.png)
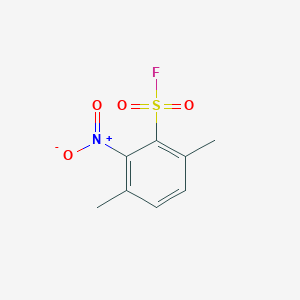


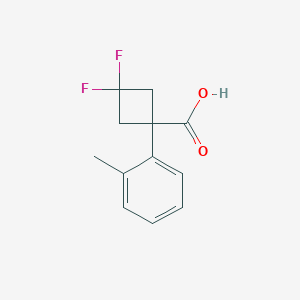

![N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13254449.png)
![Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one](/img/structure/B13254460.png)
![3-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13254461.png)
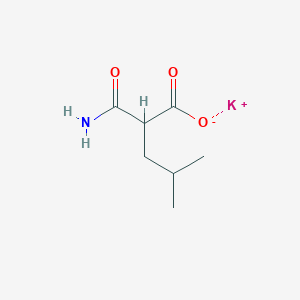
![Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13254468.png)
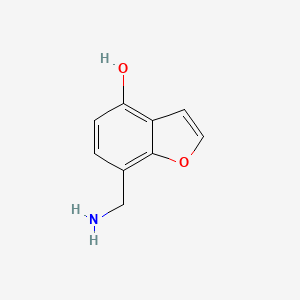
![2-[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13254483.png)
